Methyl 2-(2,2-dicyanoethenyl)benzoate
Description
Methyl 2-(2,2-dicyanoethenyl)benzoate is an aromatic ester featuring a benzoate core substituted at the ortho-position with a 2,2-dicyanoethenyl group. Its molecular structure combines a methyl ester (–COOCH₃) with a vinyl group (–CH=CH–) bearing two cyano (–CN) substituents. The compound’s unique reactivity arises from the electron-withdrawing nature of the cyano groups, which enhance the electrophilicity of the ethenyl moiety. This structural motif makes it a candidate for applications in organic synthesis, particularly in cycloaddition reactions and as a precursor for heterocyclic compounds.
Properties
CAS No. |
2826-29-1 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
methyl 2-(2,2-dicyanoethenyl)benzoate |
InChI |
InChI=1S/C12H8N2O2/c1-16-12(15)11-5-3-2-4-10(11)6-9(7-13)8-14/h2-6H,1H3 |
InChI Key |
YECWQQOBHMFELK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C=C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,2-dicyanoethenyl)benzoate typically involves the reaction of methyl benzoate with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, where the active methylene group of malononitrile reacts with the carbonyl group of methyl benzoate to form the dicyanoethenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents like ethanol or methanol are commonly used, and the reaction is typically carried out under reflux conditions to facilitate the condensation process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,2-dicyanoethenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dicyanoethenyl group to amines or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated benzoate derivatives.
Scientific Research Applications
Methyl 2-(2,2-dicyanoethenyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-(2,2-dicyanoethenyl)benzoate involves its interaction with various molecular targets. The dicyanoethenyl group can participate in electron-withdrawing interactions, affecting the reactivity of the compound. This can influence various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Data Tables
Research Findings and Challenges
- Synthetic Challenges: The dicyanoethenyl group complicates synthesis due to steric hindrance and sensitivity to nucleophiles. Methods for stabilizing the ethenyl moiety (e.g., using protective groups) are under exploration .
- Biological Studies: Fluorinated analogs show enhanced bioavailability, but cyano groups may limit membrane permeability due to polarity. Comparative studies with methyl 2-(2-iodoethoxy)benzoate suggest halogen vs. cyano substituents significantly alter pharmacokinetics .
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